molecular formula C4H5F3O2 B13570502 (2R)-3,3,3-trifluoro-2-methylpropanoic acid

(2R)-3,3,3-trifluoro-2-methylpropanoic acid

Cat. No.: B13570502
M. Wt: 142.08 g/mol
InChI Key: DQOGDQIDOONUSK-UWTATZPHSA-N
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Description

(2R)-3,3,3-Trifluoro-2-methylpropanoic acid is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a propanoic acid backbone The compound is notable for its chiral center at the second carbon, which imparts specific stereochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3,3,3-trifluoro-2-methylpropanoic acid typically involves the introduction of the trifluoromethyl group into a suitable precursor. One common method is the enantioselective synthesis starting from chiral precursors. The reaction conditions often involve the use of strong bases and fluorinating agents to achieve the desired trifluoromethylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the carboxylic acid group.

    Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Products include trifluoromethyl ketones or aldehydes.

    Reduction: Products include trifluoromethyl alcohols.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

(2R)-3,3,3-Trifluoro-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability.

    Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of (2R)-3,3,3-trifluoro-2-methylpropanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

    (2R)-2-Methylpropanoic Acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    3,3,3-Trifluoro-2-hydroxypropanoic Acid: Contains a hydroxyl group instead of a methyl group, leading to different reactivity and applications.

    (2R)-3,3,3-Trifluoro-2-ethylpropanoic Acid: Has an ethyl group instead of a methyl group, affecting its steric and electronic properties.

Uniqueness: (2R)-3,3,3-Trifluoro-2-methylpropanoic acid is unique due to the combination of its chiral center and the trifluoromethyl group. This combination imparts specific stereochemical and electronic properties that make it valuable in various applications, particularly in the design of bioactive molecules and materials with unique properties.

Biological Activity

(2R)-3,3,3-Trifluoro-2-methylpropanoic acid is a fluorinated derivative of propanoic acid, notable for its unique trifluoromethyl group which significantly influences its biological activity and pharmacological properties. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its interactions with biological systems.

The molecular formula of this compound is C4H7F3O2. The presence of three fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

The primary biological activity of this compound is attributed to its interaction with specific enzymes. It has been shown to modulate enzyme activities related to amino acid metabolism:

  • Enzyme Interaction : The compound acts on amidase enzymes, facilitating kinetic resolution processes that yield optically pure forms of the acid. This interaction is crucial for applications in enzyme engineering and biocatalysis.
  • Biochemical Pathways : The hydrolysis pathway catalyzed by amidase is a significant route through which this compound exerts its biological effects.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

  • Enzyme Modulation : It has been demonstrated to affect amidase activity in various bacterial strains, suggesting potential applications in biotechnology.
  • Pharmacological Potential : The compound's lipophilic nature allows it to penetrate biological membranes effectively, influencing cellular processes and interactions with proteins and nucleic acids.
  • Therapeutic Applications : Preliminary studies suggest its potential as a therapeutic agent in drug development, particularly in synthesizing inhibitors or modulators for specific biological targets.

Study 1: Enzyme Interaction Analysis

A study focused on the interaction of this compound with amidase enzymes revealed that the trifluoromethyl group significantly enhances binding affinity. The presence of this group increases the lipophilicity of the compound, facilitating better interaction with hydrophobic pockets in the enzyme structure.

Study 2: Synthesis and Biological Evaluation

Another study explored the synthesis of both enantiomers of this compound using biocatalysts from Shinella sp. and Arthrobacter sp.. The research highlighted the efficiency of these microorganisms in producing optically pure compounds with potential applications in pharmaceuticals .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameMolecular FormulaUnique Features
3,3,3-Trifluoro-L-alanineC4H6F3NContains an amino group; used in peptide synthesis.
2-Amino-4-fluorobutanoic acidC4H8FNO2Different fluorination pattern; broader applications.
4-Amino-4-(trifluoromethyl)pentanoic acidC5H8F3NLonger carbon chain; potential for different reactivity.
2-Amino-4-(trifluoromethyl)butyric acidC5H8F3NO2Similar functionality but distinct structural features.

The trifluoromethyl group in this compound contributes to its distinct chemical and biological properties compared to these similar compounds.

Properties

Molecular Formula

C4H5F3O2

Molecular Weight

142.08 g/mol

IUPAC Name

(2R)-3,3,3-trifluoro-2-methylpropanoic acid

InChI

InChI=1S/C4H5F3O2/c1-2(3(8)9)4(5,6)7/h2H,1H3,(H,8,9)/t2-/m1/s1

InChI Key

DQOGDQIDOONUSK-UWTATZPHSA-N

Isomeric SMILES

C[C@H](C(=O)O)C(F)(F)F

Canonical SMILES

CC(C(=O)O)C(F)(F)F

Origin of Product

United States

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